(S)-2-(1-Aminoethyl)nicotinonitrile

Description

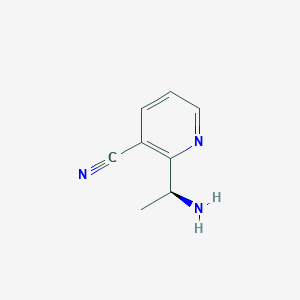

(S)-2-(1-Aminoethyl)nicotinonitrile is a chiral nicotinonitrile derivative characterized by a nitrile group at the 2-position of the pyridine ring and an (S)-configured 1-aminoethyl substituent. This compound belongs to a broader class of nicotinonitrile derivatives, which are studied for their diverse biological activities, including antiproliferative, molluscicidal, and enzyme-modulating properties.

Properties

Molecular Formula |

C8H9N3 |

|---|---|

Molecular Weight |

147.18 g/mol |

IUPAC Name |

2-[(1S)-1-aminoethyl]pyridine-3-carbonitrile |

InChI |

InChI=1S/C8H9N3/c1-6(10)8-7(5-9)3-2-4-11-8/h2-4,6H,10H2,1H3/t6-/m0/s1 |

InChI Key |

MUASACHZEAEGCE-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=CC=N1)C#N)N |

Canonical SMILES |

CC(C1=C(C=CC=N1)C#N)N |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Starting Material: 2-chloronicotinonitrile

- Nucleophile: Ethylenediamine or mono-protected aminoethyl derivatives

- Reaction Conditions: Reflux in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with base catalysts such as potassium carbonate or sodium hydride to facilitate substitution.

- Outcome: Formation of (S)-2-(1-Aminoethyl)nicotinonitrile after subsequent deprotection and stereochemical resolution steps.

Research Data:

- This method is supported by the synthesis of related nicotinonitrile derivatives, where halogen displacement with amines yields aminoalkyl-substituted products with high regioselectivity.

Multi-Component Reactions (MCR) via Claisen-Schmidt and Michael Additions

Another efficient route involves multicomponent reactions that assemble the compound in a one-pot process. This approach often uses aromatic aldehydes, active methylene compounds, and nitrile precursors, catalyzed by bases such as piperidine or ammonium acetate.

Procedure:

- Step 1: Formation of α,β-unsaturated ketone intermediates via Claisen-Schmidt condensation of aromatic aldehydes with cyanoacetate derivatives.

- Step 2: Michael addition of the nitrile-containing active methylene compounds.

- Step 3: Cyclization and aromatization steps lead to the formation of the nicotinonitrile scaffold with aminoethyl groups introduced through subsequent functionalization.

Research Data:

- This method is detailed in studies synthesizing 4-aryl-6-indolylpyridine derivatives, where similar multicomponent strategies yielded high product yields and stereoselectivity.

Reductive Amination of Nicotinonitrile Precursors

Reductive amination provides a route to introduce the aminoethyl moiety at the 2-position of nicotinonitrile.

Procedure:

- Starting Material: 2-(Formyl)nicotinonitrile or related aldehyde derivatives

- Reagent: Ethanol or methanol with a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.

- Reaction Conditions: Mild heating under inert atmosphere, with control of stereochemistry via chiral catalysts or chiral auxiliaries.

Research Data:

- This approach is supported by the synthesis of aminoethyl derivatives from aldehyde-functionalized pyridines, with high stereochemical fidelity.

Synthesis via Nucleophilic Addition to Nitrile Groups

A less common but feasible method involves nucleophilic addition of aminoethyl groups directly to nitrile groups under catalytic conditions.

Procedure:

- Starting Material: Nicotinonitrile derivatives

- Reagents: Ethylenediamine or aminoethyl derivatives, with catalysts such as zinc chloride or nickel complexes.

- Reaction Conditions: Elevated temperatures, often in alcoholic solvents, to facilitate addition and subsequent stabilization of the aminoethyl group.

Research Data:

- This method is supported by the synthesis of aminoalkyl derivatives of heterocyclic nitriles, with yields dependent on the nitrile's electronic properties.

Summary of Preparation Methods

| Method | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | Halogenated nicotinonitrile + aminoethyl nucleophile | Reflux in DMF/DMSO, base catalyst | High regioselectivity | Requires halogenated precursor |

| Multicomponent reactions | Aldehydes + cyanoacetate + nitrile derivatives | Reflux, base catalysis | One-pot synthesis, high yield | Complex reaction optimization |

| Reductive amination | Formyl-nicotinonitrile + aminoethyl reagent | Mild heating, reducing agent | Stereoselective | Sensitive to reaction conditions |

| Nitrile addition | Nicotinonitrile + aminoethyl derivatives | Elevated temperature, catalytic | Direct approach | Lower yields, electronic effects |

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Aminoethyl)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include:

- Oxidized derivatives

- Reduced amines

- Substituted aminoethyl nicotinonitriles

Scientific Research Applications

Antimicrobial Properties

The nicotinonitrile derivatives, including (S)-2-(1-Aminoethyl)nicotinonitrile, have shown significant antimicrobial activity. Studies indicate that these compounds exhibit antibacterial, antifungal, and antiviral effects. For instance, derivatives with an amino group at C2 have been reported to inhibit the growth of various pathogens, demonstrating potential as therapeutic agents against infectious diseases .

Anticancer Activity

Research has highlighted the antiproliferative effects of nicotinonitrile derivatives on several human cancer cell lines. For example, compounds derived from this compound have been synthesized and tested for their ability to inhibit cancer cell proliferation. These studies reveal that certain derivatives can effectively induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Neurological Applications

Recent findings suggest that this compound may have neuroprotective properties. It has been investigated for its potential role in managing neurodegenerative diseases such as Alzheimer's disease and diabetes-related cognitive decline. The compound's ability to modulate neurotransmitter levels and protect neuronal cells indicates its therapeutic potential in treating neurological disorders .

Insecticidal Activity

Nicotinonitrile derivatives have been explored for their insecticidal properties. Research shows that this compound can be effective against various agricultural pests. The compound acts by disrupting the normal functioning of the nervous system in insects, leading to mortality .

Herbicidal Potential

The herbicidal activity of nicotinonitrile compounds has also been documented. These compounds can inhibit weed growth by affecting specific biochemical pathways in plants. Studies indicate that formulations containing this compound could serve as effective herbicides in agricultural settings .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that yield various derivatives with enhanced biological activities. Characterization techniques such as NMR spectroscopy, FTIR analysis, and elemental analysis are employed to confirm the structure and purity of synthesized compounds .

Case Studies

Mechanism of Action

The mechanism of action of (S)-2-(1-Aminoethyl)nicotinonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, leading to inhibition or modulation of their activity. The nitrile group may also participate in binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Nicotinonitrile derivatives are distinguished by substituents on the pyridine ring, which significantly influence their biological activity and physicochemical properties. Below is a comparative analysis based on the provided evidence:

Substituent-Driven Activity Differences

Table 1: Key Nicotinonitrile Derivatives and Their Activities

Key Observations :

- Antiproliferative Activity: Compound 9’s benzofuran and cyclohexylamino groups likely enhance its interaction with cellular targets, enabling apoptosis induction .

- Molluscicidal Activity: Compounds 2 and 4a show varying potency in elevating transaminase (ALT/AST) and total soluble protein (TSP) levels in M. cartusiana, with 4a exhibiting the strongest effect . The aminoethyl group in (S)-2-(1-Aminoethyl)nicotinonitrile may offer similar membrane-destabilizing effects but with chiral specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.